Magnesium methacrylate

EPDM vulcanizate peroxide curing metal methacrylate

Choose Magnesium Methacrylate for unparalleled ionic crosslinking in peroxide-cured rubber. The unique Mg²⁺ cation grafts to form slip-recoverable crosslinks, delivering both high tensile strength and elongation that rigid covalent bonds cannot. This mechanism ensures exceptional heat-aged property retention for demanding under-the-hood automotive parts (mounts, seals, hoses). As a direct, zinc-free alternative to ZDMA, it is ideal for zinc-restricted applications in water-contact or medical environments. It is also a more economical route to superior hardness and abrasion resistance versus agents like HVA-2, optimizing performance within tighter budgets.

Molecular Formula C8H10MgO4
Molecular Weight 194.47 g/mol
CAS No. 7095-16-1
Cat. No. B1588005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium methacrylate
CAS7095-16-1
Molecular FormulaC8H10MgO4
Molecular Weight194.47 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2]
InChIInChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2
InChIKeyDZBOAIYHPIPCBP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Methacrylate (CAS 7095-16-1) for Peroxide-Cured Elastomers: Properties and Industrial Specifications


Magnesium methacrylate (CAS 7095-16-1), also known as magnesium dimethacrylate (MDMA), is a divalent metal salt of methacrylic acid, characterized by its molecular formula C8H10MgO4 and a molecular weight of 194.47 g/mol [1]. It exists as a white to off-white powder with a specific gravity of approximately 1.10 and a melting point of 250°C [2]. As an unsaturated carboxylic acid metal salt, its primary industrial function is as a co-agent in peroxide-cured elastomers (e.g., EPDM, NBR, HNBR), where it facilitates the formation of a unique ionic crosslink network that enhances the mechanical and thermal properties of the final vulcanizate [3].

Technical Rationale Against Generic Substitution for Magnesium Methacrylate in Rubber Compounding


Generic substitution among metal acrylate co-agents (e.g., zinc dimethacrylate, calcium diacrylate) is not technically viable due to the unique, metal cation-dependent nature of the resulting ionic crosslink network. Unlike conventional peroxide crosslinking which forms rigid, thermally stable carbon-carbon covalent bonds, magnesium methacrylate participates in graft-polymerization to form 'ionic' crosslinks. These bonds, characterized by their ability to slip along the hydrocarbon chain under stress and subsequently recover, impart a distinct combination of high tensile strength and high elongation that is not observed with covalent crosslinks alone [1]. The specific properties of this ionic network—including thermal stability, mechanical strength, and processability—are directly influenced by the metal cation's charge density and ionic radius [2]. Therefore, substituting magnesium for another metal like zinc or calcium will fundamentally alter the crosslink architecture and the performance profile of the cured elastomer, rendering the material unsuitable for applications demanding a precise balance of properties [3].

Quantitative Performance Differentiation: Magnesium Methacrylate vs. Alternative Co-agents and Curing Systems


Mechanical Reinforcement of EPDM: Magnesium Dimethacrylate (MDMA) vs. Zinc Dimethacrylate (ZDMA)

In a direct comparative study of peroxide-cured EPDM, the addition of either commercial Zinc Dimethacrylate (ZDMA) or Magnesium Dimethacrylate (MDMA) resulted in significant reinforcement. While both co-agents dramatically improved hardness and tensile strength, the study notes they achieved this while retaining a high elongation at break, a combination not typical of conventional fillers [1]. The crosslink density analysis revealed that the mechanical reinforcement is primarily dependent on the density of ionic crosslinks formed by these metallic methacrylates, a mechanism distinct from sulfur or peroxide-only cures [2].

EPDM vulcanizate peroxide curing metal methacrylate tensile properties

Cost-Performance Advantage of Magnesium Methacrylate (MDMA) Over N,N'-m-Phenylenedimaleimide (HVA-2/PDM)

Supplier technical documentation indicates that magnesium methacrylate offers a more economical route to enhance peroxide-cured elastomers compared to other common co-agents [1]. Specifically, UCS-MDMA (a commercial magnesium methacrylate product) is positioned as a lower-cost alternative to HVA-2 (N,N'-m-Phenylenedimaleimide, also known as PDM) while achieving comparable or superior mechanical property enhancements [2]. This cost-effectiveness is highlighted as a key procurement differentiator, allowing formulators to achieve target performance metrics at a reduced additive cost [1].

rubber co-agent peroxide cure cost analysis HVA-2 PDM

Processing Safety in HNBR: Scorch Time Comparison of Magnesium Methacrylate (MDMA) vs. In-Situ Zinc Dimethacrylate (ZDMA)

A study on hydrogenated nitrile butadiene rubber (HNBR) compounds compared the processing safety, as indicated by scorch time (T10), of different co-agent systems. The formulation using pre-formed Magnesium Methacrylate (MDMA) exhibited a T10 scorch time of approximately 5.8 minutes at 170°C, which was significantly longer than the 3.2 minutes observed for an in-situ formed Zinc Dimethacrylate (ZDMA) system [1]. A longer scorch time is critical for ensuring the compound can be safely processed (mixed, extruded, molded) before premature vulcanization occurs [1].

HNBR scorch safety peroxide curing co-agent comparison processing

Validated Application Scenarios for Magnesium Methacrylate (CAS 7095-16-1) in High-Performance Elastomers


High-Temperature Automotive Components (EPDM/HNBR)

Based on evidence of superior heat-aged property retention [1], Magnesium Methacrylate is ideally suited for under-the-hood automotive parts such as engine mounts, seals, gaskets, and hoses made from peroxide-cured EPDM or HNBR. The ionic crosslinks formed are more thermally stable than polysulfidic sulfur crosslinks, providing the necessary long-term durability in high-heat environments [2].

Zinc-Free Formulations for Specialized Sealing Applications

For applications where the presence of zinc is restricted or undesirable (e.g., certain water contact, medical, or specialized chemical environments), magnesium methacrylate provides a direct, zinc-free alternative to ZDMA for achieving high-performance ionic reinforcement. As stated in supplier documentation, it is suitable where 'Zinc salt is not allowed or suitable' [3].

Cost-Sensitive Formulations Requiring High Mechanical Strength

In industrial rubber goods like rollers, belts, and cable sheathing where material cost is a primary driver, magnesium methacrylate offers a more economical route to achieving high tensile strength, hardness, and abrasion resistance compared to traditional co-agents like HVA-2 (PDM) [4]. This allows for performance optimization without exceeding budget constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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